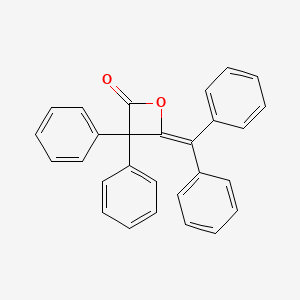
4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole
Übersicht
Beschreibung
4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole is a chemical compound that belongs to the thiazole family. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of 4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It has also been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole has been shown to possess various biochemical and physiological effects. It has been reported to exhibit potent antioxidant activity by scavenging free radicals and reactive oxygen species (ROS). Moreover, it has been shown to possess antimicrobial activity against a wide range of bacteria and fungi. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole in lab experiments include its ease of synthesis, low toxicity, and broad spectrum of biological activities. However, its limitations include its poor solubility in water and some organic solvents, which can hinder its use in certain experimental setups.
Zukünftige Richtungen
The potential applications of 4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole in various fields warrant further investigation. Some of the future directions for research on this compound include:
1. Development of more efficient synthesis methods to improve the yield and purity of the compound.
2. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
3. Elucidation of the compound's mechanism of action at the molecular level to identify potential targets for drug development.
4. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.
5. Exploration of the compound's potential as a material for various applications, including optoelectronics and catalysis.
Conclusion
In conclusion, 4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low toxicity, and broad spectrum of biological activities make it a promising compound for further investigation. The future directions for research on this compound include the development of more efficient synthesis methods, investigation of its potential as a therapeutic agent, and evaluation of its pharmacokinetic and pharmacodynamic properties.
Wissenschaftliche Forschungsanwendungen
4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. In a study conducted by Wang et al., 4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole was found to inhibit the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been reported to possess neuroprotective effects against oxidative stress-induced neuronal damage.
Eigenschaften
IUPAC Name |
4-phenyl-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-11(2)17-18(12(10)3)15-16-14(9-19-15)13-7-5-4-6-8-13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQAIYFAGHUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318047 | |
| Record name | 5T-0840 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82100-73-0 | |
| Record name | NSC325280 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5T-0840 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



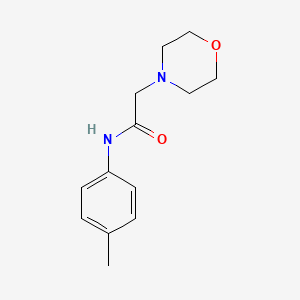
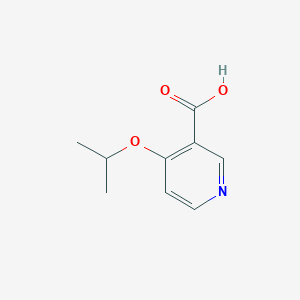
![5-nitroso-1H-indeno[1,2-b]pyridine](/img/structure/B3060695.png)
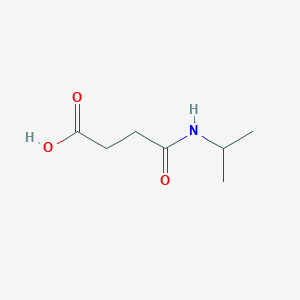
![Methyl 2-[(4-nitrophenyl)sulfanyl]acetate](/img/structure/B3060699.png)
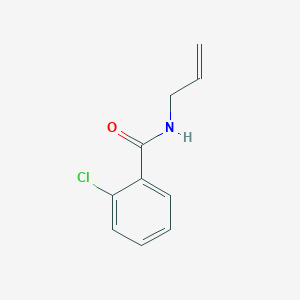
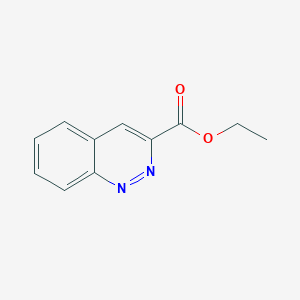


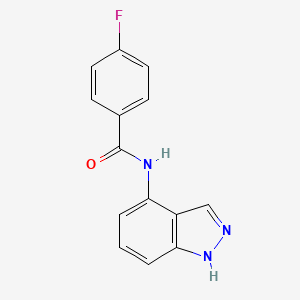
![3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3060713.png)
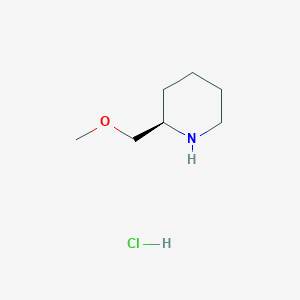
acetate](/img/structure/B3060715.png)
